7-Methoxyspiro[chroman-2,4'-piperidin]-4-ol
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Overview
Description
7-Methoxyspiro[chroman-2,4’-piperidin]-4-ol is a spiro compound that features a unique structure where a chroman ring is fused with a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and its role as a scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxyspiro[chroman-2,4’-piperidin]-4-ol typically involves the condensation and cyclization of appropriate precursors. One common method involves the reaction of a chroman derivative with a piperidine derivative under acidic or basic conditions to form the spiro linkage. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of 7-Methoxyspiro[chroman-2,4’-piperidin]-4-ol may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
7-Methoxyspiro[chroman-2,4’-piperidin]-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
7-Methoxyspiro[chroman-2,4’-piperidin]-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Medicine: It has potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 7-Methoxyspiro[chroman-2,4’-piperidin]-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1’-Benzyl-7-methoxyspiro[chroman-2,4’-piperidin]-4-one
- 7-{5-[(Substituted amino)methyl]thien-2-yl}spiro[chroman-2,4’-piperidin]-4-one hydrochloride
Uniqueness
7-Methoxyspiro[chroman-2,4’-piperidin]-4-ol is unique due to its specific spiro linkage and the presence of a methoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of potency, selectivity, and pharmacokinetic properties .
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
7-methoxyspiro[3,4-dihydrochromene-2,4'-piperidine]-4-ol |
InChI |
InChI=1S/C14H19NO3/c1-17-10-2-3-11-12(16)9-14(18-13(11)8-10)4-6-15-7-5-14/h2-3,8,12,15-16H,4-7,9H2,1H3 |
InChI Key |
DSFFPTRTIYVQEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CC3(O2)CCNCC3)O |
Origin of Product |
United States |
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